Increased Hydrophilicity and Hydrogen‑Bond Capacity Versus the 2‑Chloro Precursor
Replacement of the 2‑chloro substituent with morpholine converts a moderately lipophilic intermediate into a more hydrophilic, drug‑like scaffold. The target compound exhibits a computed XLogP3‑AA of 0.2 and provides 6 hydrogen‑bond acceptors and 1 hydrogen‑bond donor, compared with XLogP3‑AA = 1.1, 4 HBA, and 1 HBD for 4‑amino‑2‑chloropyrimidine‑5‑carbonitrile (CAS 94741-69-2) [1][2]. The 0.9 log unit reduction in lipophilicity and the gain of two acceptor sites improve aqueous solubility and offer additional anchoring points for target‑protein binding [1][3].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) and hydrogen‑bond inventory |
|---|---|
| Target Compound Data | XLogP3‑AA = 0.2; HBA = 6; HBD = 1 |
| Comparator Or Baseline | 4‑Amino‑2‑chloropyrimidine‑5‑carbonitrile (CAS 94741-69-2): XLogP3‑AA = 1.1; HBA = 4; HBD = 1 |
| Quantified Difference | ΔXLogP = –0.9; ΔHBA = +2 |
| Conditions | PubChem‑computed descriptors (PubChem release 2024.11.20); XLogP3‑AA algorithm |
Why This Matters
Lower lipophilicity correlates with reduced off‑target promiscuity and improved developability, making the morpholino compound a preferred starting point for lead optimisation over the chloro analogue.
- [1] PubChem. 4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile. Compound Summary CID 2794591. https://pubchem.ncbi.nlm.nih.gov/compound/78318-43-1 View Source
- [2] ChemSrc. 4-Amino-2-chloropyrimidine-5-carbonitrile (CAS 94741-69-2). XLogP3-AA = 1.1. https://m.chemsrc.com View Source
- [3] Huang D, et al. Front Pharmacol. 2024;15:1467028. doi:10.3389/fphar.2024.1467028. View Source
